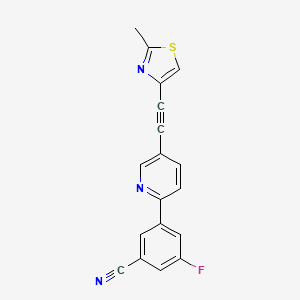

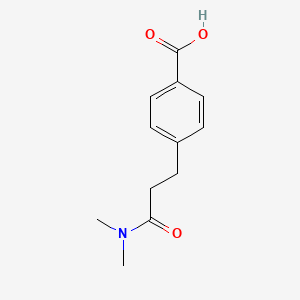

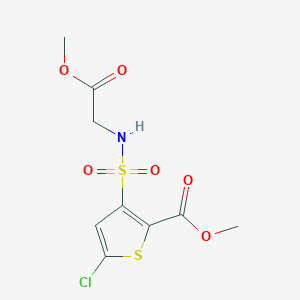

1-(4-methoxyphenyl)-1H-pyrazol-3-amine

Übersicht

Beschreibung

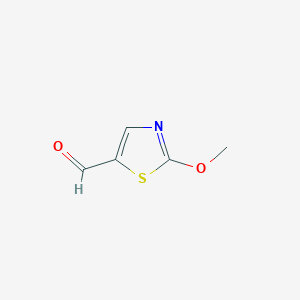

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine, also known as 4-Methoxyphenylpyrazolone, is a synthetic compound with a wide range of applications in the field of organic chemistry. It is an aromatic heterocyclic compound with a pyrazole nucleus and a methoxyphenyl substituent. This compound has been used in various research studies due to its unique properties and its ability to act as a ligand in coordination chemistry. It has also been used in the synthesis of several organic compounds and as a reagent in organic reactions.

Wissenschaftliche Forschungsanwendungen

Reductive Amination Synthesis : One study describes the synthesis of secondary amines, including derivatives of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine, using a reductive amination method. This method is crucial for creating biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : Another research focused on the environmentally benign synthesis of pyrazolo[1,5-a]pyrimidine derivatives, starting from 3-(4-methoxyphenyl)-3-oxopropanenitrile. These derivatives were then evaluated for their anti-inflammatory and anti-cancer activities, demonstrating potential medicinal applications (Kaping et al., 2016).

Synthesis and Spectroscopic Investigations : A study explored the synthesis and characterization of Schiff base ligands involving 1-(4-methoxyphenyl)-1H-pyrazol-3-amine derivatives. The research included spectroscopic and X-ray crystallographic techniques to understand the structural and chemical properties of these compounds (Hayvalı, Unver, & Svoboda, 2010).

Modification of Hydrogels for Medical Applications : Another study highlighted the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including derivatives of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine. This research suggested potential applications in creating polymers with enhanced antibacterial and antifungal properties for medical use (Aly & El-Mohdy, 2015).

Synthesis and Cytotoxicity of Pyrazole Derivatives : In a study exploring pyrazole derivatives, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential for cancer treatment (Hassan, Hafez, & Osman, 2014).

CRF1 Antagonists for Anxiety and Depression : Research into 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines, which are structurally related to 1-(4-methoxyphenyl)-1H-pyrazol-3-amine, revealed their potential as corticotropin-releasing factor receptor-1 antagonists. This indicates possible applications in developing treatments for anxiety and depression (Gilligan et al., 2009).

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOZGLXKYWMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587615 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-1H-pyrazol-3-amine | |

CAS RN |

76091-01-5 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)

![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)